molecular formula C34H72BrN B14518696 N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide CAS No. 63028-41-1

N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide

Cat. No.: B14518696
CAS No.: 63028-41-1
M. Wt: 574.8 g/mol
InChI Key: JTSHJNKGJSSZIP-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecylamine with an appropriate alkyl halide, such as octadecyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-dimethyltetradecylamine+octadecyl bromideN,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide\text{N,N-dimethyltetradecylamine} + \text{octadecyl bromide} \rightarrow \text{this compound} N,N-dimethyltetradecylamine+octadecyl bromide→N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same quaternization reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually in an acidic medium.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, often in an organic solvent like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.

    Reduction Reactions: Reduction reactions generally yield the corresponding reduced ammonium compounds.

Scientific Research Applications

N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of surfactants, detergents, and emulsifiers, enhancing the stability and performance of various products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to disrupt membrane integrity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyltetradecylamine
  • N,N-Dimethylmyristylamine
  • Quaternary ammonium compounds, di-C16-18-alkyldimethyl, chlorides

Uniqueness

N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the bromide ion. This combination provides it with distinct surfactant and antimicrobial properties, making it particularly effective in applications requiring strong surface activity and microbial control.

Properties

CAS No.

63028-41-1

Molecular Formula

C34H72BrN

Molecular Weight

574.8 g/mol

IUPAC Name

dimethyl-octadecyl-tetradecylazanium;bromide

InChI

InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-35(3,4)33-31-29-27-25-23-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1

InChI Key

JTSHJNKGJSSZIP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-]

Origin of Product

United States

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